molecular formula C12H16N2O3 B8637530 N,N-diethyl-2-(2-nitrophenyl)acetamide

N,N-diethyl-2-(2-nitrophenyl)acetamide

Cat. No.: B8637530
M. Wt: 236.27 g/mol
InChI Key: XVPCPSFHFSEIGL-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(2-nitrophenyl)acetamide is an acetamide derivative characterized by a nitro group at the ortho position of the phenyl ring and diethyl substituents on the acetamide nitrogen. The molecular formula is inferred as C₁₂H₁₅N₂O₃, with a molecular weight of ~237.16 g/mol.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N,N-diethyl-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-7-5-6-8-11(10)14(16)17/h5-8H,3-4,9H2,1-2H3

InChI Key

XVPCPSFHFSEIGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N,N-diethyl-2-(2-nitrophenyl)acetamide with related acetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₅N₂O₃ 237.16 ortho-NO₂, N,N-diethyl High lipophilicity, electron-deficient aryl ring
N-(2-Nitrophenyl)acetamide () C₈H₈N₂O₃ 180.16 ortho-NO₂, unsubstituted acetamide Lower lipophilicity, crystalline solid
N,N-Diethyl-2-[2-methoxy-4-(2-propenyl)phenoxy]acetamide () C₁₆H₂₃NO₃ 277.36 Methoxy, propenyl phenoxy Enhanced solubility due to ether linkage
F-DPA () C₁₈H₂₁FN₄O 344.39 Pyrazolo[1,5-a]pyrimidine core, fluorophenyl Radiopharmaceutical potential
Compound 35 () C₁₀H₁₄F₃N₃O 261.24 Trifluoromethyl-indazole Trypanosoma brucei inhibition (80% yield)

Key Observations :

  • Diethyl Substitution : The diethyl groups in the target compound increase steric bulk and lipophilicity compared to unsubstituted analogs like N-(2-nitrophenyl)acetamide, which may enhance bioavailability .
  • Nitro Group Position : Ortho-nitro substitution (as in the target compound) creates steric hindrance and electronic effects distinct from para-nitro analogs (e.g., N-(4-nitrophenyl)-2,2,2-trichloro-acetamide in ), which exhibit planar geometries and stronger hydrogen-bonding interactions .

Electronic and Solid-State Effects

  • Nitro vs. Methoxy Groups : The ortho-nitro group in the target compound withdraws electron density, contrasting with electron-donating methoxy groups in ’s compound, which increase solubility .
  • Solid-State Geometry: Ortho-substituted trichloro-acetamides () exhibit non-planar geometries due to steric clashes, whereas para-substituted analogs are planar .

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